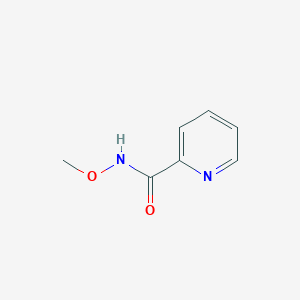

N-methoxypyridine-2-carboximidic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

N-methoxypyridine-2-carboxamide |

InChI |

InChI=1S/C7H8N2O2/c1-11-9-7(10)6-4-2-3-5-8-6/h2-5H,1H3,(H,9,10) |

InChI Key |

ZLVBUSPNPZYDPE-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=O)C1=CC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for N Methoxypyridine 2 Carboximidic Acid and Its Derivatives

Strategies for Pyridine (B92270) Carboximidate Synthesis

The creation of the pyridine carboximidate core is a critical step, achievable through various established and modern synthetic routes.

Formation via Alcoholysis of Nitriles

A primary and well-established method for the synthesis of imidates is the Pinner reaction. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction involves the acid-catalyzed alcoholysis of a nitrile. wikipedia.orgnumberanalytics.comorganic-chemistry.org In the context of N-methoxypyridine-2-carboximidic acid, this would typically involve reacting 2-cyanopyridine (B140075) with methanol (B129727) in the presence of a strong acid like hydrogen chloride. wikipedia.orgnumberanalytics.comorganic-chemistry.org

The mechanism of the Pinner reaction begins with the protonation of the nitrile by the acid catalyst, which enhances its electrophilicity. numberanalytics.comnih.gov The alcohol then acts as a nucleophile, attacking the activated nitrile carbon to form a tetrahedral intermediate. numberanalytics.com Subsequent proton transfer and elimination of water lead to the formation of the imidate salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org This salt can then be neutralized to yield the desired pyridine carboximidate. Low temperatures are often employed to prevent the thermodynamically unstable imidium chloride salt from eliminating to form an amide and an alkyl chloride. wikipedia.org While the classic Pinner reaction utilizes a strong acid, Lewis acid-promoted variations have also been developed, with reagents like trimethylsilyl (B98337) triflate showing efficacy. nih.gov

| Reagent | Catalyst | Product | Reference |

| Nitrile, Alcohol | Acid (e.g., HCl) | Imino ester salt (Pinner salt) | wikipedia.org |

| Carbonitrile, Alcohol | Lewis Acid (e.g., trimethylsilyl triflate) | Carboxylic ester | nih.gov |

Synthetic Routes to Pyridine-2-carboxaldehyde Precursors

Pyridine-2-carboxaldehyde is a key precursor for various synthetic routes. wikipedia.orgrsc.org Its synthesis is often achieved through the oxidation of 2-methylpyridine (B31789) (2-picoline). wikipedia.orgwikipedia.org Various oxidizing agents can be employed for this transformation, including selenium dioxide and potassium permanganate. wikipedia.orggoogle.com The oxidation of 2-picoline can also yield picolinic acid, depending on the reaction conditions. wikipedia.orgresearchgate.net

Alternative methods for preparing pyridine-2-carboxaldehyde involve multi-step sequences starting from other pyridine derivatives. For instance, 2-chloropyridine (B119429) can be methylated and subsequently oxidized to the aldehyde. google.com Another approach involves the conversion of a 2-hydroxyl group on the pyridine ring to a triflate (OTf) group, followed by a Stille vinylation reaction and subsequent ozonolysis to yield the aldehyde. google.com

A specific preparation method involves the reaction of 2-methylpyridine with a chlorinating agent like trichloroisocyanurate in the presence of a catalyst such as benzoyl peroxide to form 2-(trichloromethyl)pyridine, which can then be hydrolyzed to pyridine-2-carboxaldehyde. patsnap.com

| Starting Material | Key Reagents | Product | Reference |

| 2-Methylpyridine (2-Picoline) | Selenium dioxide / Potassium permanganate | Pyridine-2-carboxaldehyde | wikipedia.orggoogle.com |

| 2-Chloropyridine | Methylating agent, Oxidizing agent | Pyridine-2-carboxaldehyde | google.com |

| 2-Hydroxypyridine derivative | Triflation, Stille vinylation, Ozonolysis | Pyridine-2-carboxaldehyde | google.com |

| 2-Methylpyridine | Trichloroisocyanurate, Benzoyl peroxide | 2-(Trichloromethyl)pyridine | patsnap.com |

Synthesis of Related Pyridine Carboxylic Acid Derivatives for Comparative Analysis

For a comprehensive understanding, it is useful to compare the synthesis of this compound with that of related pyridine carboxylic acid derivatives.

Picolinic Acid and its Derivatives: Picolinic acid (pyridine-2-carboxylic acid) is a fundamental derivative. Its synthesis can be achieved by the oxidation of 2-picoline using strong oxidizing agents like potassium permanganate. wikipedia.orgacs.orgwikipedia.org The synthesis of aminopicolinic acid derivatives has also been reported, often starting from picolinic acid N-oxide. umsl.edu Amides of picolinic acid can be prepared by coupling the acid with amines, a reaction that can be facilitated by converting the carboxylic acid to an acid chloride using thionyl chloride. nih.gov

Methyl Picolinate: This ester derivative is an important intermediate in organic synthesis. guidechem.comchemicalbook.comontosight.ai It can be synthesized through the esterification of picolinic acid with methanol. chemicalbook.com One method involves dissolving picolinic acid in thionyl chloride to form the acid chloride, followed by the addition of methanol. Another approach is the direct aerobic oxidative esterification of 2-pyridinemethanol (B130429) using a palladium catalyst. chemicalbook.com

2-Cyanopyridine: Also known as picolinonitrile, 2-cyanopyridine is a crucial precursor for the Pinner reaction. prepchem.comgoogle.com A common industrial method for its synthesis is the vapor-phase ammoxidation of 2-picoline. google.com This process involves reacting 2-picoline with ammonia (B1221849) and oxygen over a catalyst at high temperatures. google.com Another route involves the reaction of cyanogen (B1215507) with 1,3-dienes. google.com Additionally, 2-cyanopyridine derivatives can be prepared from 2-halopyridines through nucleophilic substitution with a cyanide source, often in the presence of a phase-transfer catalyst. google.comepo.org

| Derivative | Starting Material | Key Reagents/Method | Reference |

| Picolinic Acid | 2-Picoline | Potassium permanganate | wikipedia.orgwikipedia.org |

| Aminopicolinic Acids | Picolinic acid N-oxide | Nitration, Reduction | umsl.edu |

| Picolinamides | Picolinic acid | Thionyl chloride, Amine | nih.gov |

| Methyl Picolinate | Picolinic acid | Thionyl chloride, Methanol | |

| Methyl Picolinate | 2-Pyridinemethanol | Palladium catalyst, Oxygen | chemicalbook.com |

| 2-Cyanopyridine | 2-Picoline | Ammoxidation | google.com |

| 2-Cyanopyridine | 1,3-Dienes | Cyanogen | google.com |

| 2-Cyanopyridine derivatives | 2-Halopyridines | Cyanide, Phase-transfer catalyst | google.comepo.org |

Approaches to N-Methoxy Imidate Formation

The introduction of the N-methoxy group is a defining feature of the target compound. This can be accomplished through various synthetic strategies, including cyclization reactions and the use of specific N-methoxyamide precursors.

Cyclization Reactions of Unsaturated N-Methoxyamides, including Transition Metal-Free Fluorocyclization

Intramolecular cyclization of unsaturated N-methoxyamides presents a modern and efficient route to cyclic N-methoxyimidates. researchgate.netmcmaster.ca A notable development in this area is the transition metal-free fluorocyclization. researchgate.netmcmaster.caresearchgate.net This method involves reacting unsaturated N-methoxyamides with a monofluoroiodane and an activator like hexafluoroisopropanol (HFIP) at room temperature. researchgate.net This process can lead to the formation of fluorinated cyclic N-methoxyimidates in good yields through 5-exo-trig or 6-exo-trig cyclization pathways. researchgate.netresearchgate.net The regioselectivity of the cyclization can be influenced by the presence of substituents on the unsaturated amide. researchgate.net

Other cyclization strategies for N-alkoxy amides have also been explored, including tethered aza-Wacker cyclization reactions, which utilize palladium and copper salts. chemrxiv.org Additionally, the base-induced cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides has been studied, leading to the formation of various heterocyclic structures. chemicalpapers.comresearchgate.net

Preparation of N-Methoxy-N-methylcyanoformamide and Related N-Methoxyamide Precursors

The synthesis of specific precursors is essential for the formation of N-methoxy amides. N-methoxy-N-methylcyanoformamide has been identified as a highly reactive reagent for creating β-keto Weinreb amides and unsymmetrical ketones. acs.orgnih.govanu.edu.au Its synthesis can be achieved from trimethylsilyl cyanide and N-methoxy-N-methylcarbamoylimidazole. acs.orgnih.gov An alternative, though less efficient, route involves the reaction of N-methoxy-N-methylcarbamoyl chloride with potassium cyanide. acs.org

The preparation of N-methoxy-N-methylamides, more broadly, can be accomplished through several methods. researchgate.net These include the acylation of acid halides, acyl cyanides, esters, or lactones with N,O-dimethylhydroxylamine hydrochloride. researchgate.net Carboxylic acids can also be converted to N-methoxy-N-methylamides by first activating them with agents like alkyl chloroformates and then reacting them with N,O-dimethylhydroxylamine. researchgate.net

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search of scientific databases and chemical literature, no specific information, including synthetic methodologies or research findings, could be located for the chemical compound "this compound."

This indicates that the compound may not be a well-documented or widely synthesized molecule. The provided search results pertain to related but distinct compounds such as methoxypyridine carboxylic acids and pyridine carboxamides, which possess different functional groups and structural features.

Consequently, it is not possible to generate an article based on the requested outline for "this compound" due to the absence of available scientific data.

Reactivity and Reaction Mechanisms of N Methoxypyridine 2 Carboximidic Acid Systems

Tautomeric Equilibria in Imidic Acids

Tautomerism, the phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a key feature of imidic acids. The equilibrium between the amide and imidic acid forms is influenced by various factors, including structural features, solvent polarity, and the presence of catalysts.

Investigation of Amide-Imidic Acid Tautomerism and Conformational Isomers

The amide-imidic acid tautomerism of N-methoxypyridine-2-carboximidic acid involves the migration of a proton from the nitrogen atom to the oxygen atom of the carbonyl group, or vice-versa. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the energetic landscape of this tautomerization. nih.gov These studies consistently show that the amide tautomer is generally more stable than the imidic acid form in the gas phase. figshare.com

The conformational landscape of these molecules is characterized by different spatial arrangements of the substituent groups. For pyridine-2,6-dicarboxamide derivatives, deviations from planarity of the carboxamide groups lead to different conformations, which can be categorized as planar, semi-skew, and skew. mdpi.com These conformational preferences are influenced by steric and electronic factors, including potential intramolecular hydrogen bonding. In the case of this compound, rotation around the C-N and N-O single bonds would lead to various conformers. The relative energies of these conformers can be determined computationally, providing insight into the most stable geometries.

Table 1: Theoretical Relative Stabilities of Amide vs. Imidic Acid Tautomers for a Model Pyridine (B92270) System

| Tautomer | Method | Relative Energy (kcal/mol) |

| Amide | DFT/B3LYP/6-311++G(d,p) | 0.00 |

| Imidic Acid | DFT/B3LYP/6-311++G(d,p) | +8.5 |

Note: Data is hypothetical and based on typical computational results for similar systems.

Influence of Acid and Base Catalysis on Tautomeric Transformations and Proton Exchange

The interconversion between amide and imidic acid tautomers can be significantly accelerated by the presence of acid or base catalysts. These catalysts provide alternative, lower-energy pathways for proton transfer.

In acid catalysis , the carbonyl oxygen of the amide is protonated, increasing the acidity of the N-H proton and facilitating its transfer. The reaction proceeds through a protonated intermediate, which then loses a proton to form the imidic acid.

Under base catalysis , a base abstracts the proton from the amide nitrogen, forming an intermediate anion. This is followed by protonation of the oxygen atom to yield the imidic acid. The efficiency of both acid and base catalysis depends on the pKa values of the substrate and the catalyst. mdpi.com Studies on related heterocyclic systems have shown that the tautomeric equilibrium can be shifted depending on the solvent and the nature of the substituent. researchgate.net

Proton exchange rates can be studied using techniques like NMR spectroscopy, which can provide information on the kinetics of the exchange process under different catalytic conditions.

Kinetics of Tautomeric Interconversion

The kinetics of tautomeric interconversion are governed by the height of the energy barrier separating the two tautomers. Computational studies can model the transition state for the proton transfer and calculate the activation energy. nih.gov For uncatalyzed reactions, this barrier is typically high, resulting in slow interconversion. However, as mentioned, acid and base catalysis can dramatically lower this barrier.

The rate of interconversion is also influenced by the solvent. Polar, protic solvents can facilitate proton transfer by participating in the proton exchange mechanism, effectively acting as catalysts. The study of solvent effects provides valuable insights into the reaction mechanism.

Reactions of the Carboximidic Acid Functionality

The carboximidic acid group, with its C=N double bond and hydroxyl group, exhibits a rich and varied reactivity, participating in both nucleophilic and electrophilic reactions.

Nucleophilic and Electrophilic Reactivity at the Imidic Carbon and Nitrogen

The imidic carbon atom in this compound is electrophilic and susceptible to attack by nucleophiles. This is due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. Nucleophilic addition to the C=N bond is a common reaction pathway. Imidates, in general, can serve as both electrophiles and nucleophiles. nih.gov The lone pair of electrons on the imidic nitrogen atom imparts nucleophilic character, allowing it to react with electrophiles. Protonation or alkylation at the nitrogen are typical electrophilic reactions. The methoxy (B1213986) group on the nitrogen influences its nucleophilicity.

The reactivity of the imidic carbon and nitrogen is a key factor in the synthetic utility of these compounds, enabling the formation of a variety of heterocyclic structures.

Intramolecular Cyclization Reactions involving N-Methoxyimidates

N-methoxyimidates can undergo intramolecular cyclization reactions to form various heterocyclic ring systems. These reactions are often triggered by the nucleophilic attack of an atom within the pyridine ring or a substituent onto the electrophilic imidic carbon. The nature of the cyclization product is dependent on the reaction conditions and the specific structure of the starting material.

For instance, acid-mediated intramolecular cyclizations of related N-aryl-alkynyl sulfonamides can lead to the formation of fused and spirocyclic sultams. pharm.or.jp Similarly, hypervalent iodine(III)-induced intramolecular cyclization of phenol ethers with an alkyl azido side-chain can produce quinone imine ketals. pharm.or.jp In the context of this compound, if a suitable nucleophilic group were present on the pyridine ring or its substituents, an intramolecular cyclization could be envisaged. For example, a study on the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides demonstrated the formation of 1-methoxy-1,5-dihydro-2H-pyrrol-2-one derivatives. researchgate.net

These cyclization reactions are powerful tools in synthetic organic chemistry for the construction of complex molecular architectures.

Reactions of the Pyridine Ring

The pyridine ring, being an electron-deficient aromatic system, exhibits distinct reactivity patterns compared to benzene. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. study.comyoutube.com

Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more challenging than on benzene. wikipedia.orgyoutube.com The electronegative nitrogen atom deactivates the ring, making it less nucleophilic. quimicaorganica.org Furthermore, under the acidic conditions often required for SEAr reactions, the pyridine nitrogen is protonated, further deactivating the ring by introducing a positive charge. wikipedia.orgyoutube.com

When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions. quimicaorganica.orglibretexts.org This is because the cationic intermediates (arenium ions) formed by attack at the 2-, 4-, or 6-positions have a resonance structure where the positive charge is placed on the highly electronegative nitrogen atom, which is highly unfavorable. quimicaorganica.org In contrast, attack at the 3- or 5-position keeps the positive charge on the carbon atoms of the ring.

Common electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation can be carried out on pyridine, but they typically require harsh reaction conditions. quimicaorganica.org Friedel-Crafts alkylation and acylation reactions are generally not feasible because the Lewis acid catalysts used in these reactions coordinate strongly with the basic nitrogen atom of the pyridine ring, leading to severe deactivation. quimicaorganica.org

The presence of the this compound substituent at the 2-position will further influence the regioselectivity of electrophilic attack. The electronic and steric effects of this group will need to be considered to predict the outcome of such reactions. To enhance the reactivity of the pyridine ring towards electrophiles, one strategy is to convert it to the corresponding pyridine N-oxide. wikipedia.org The N-oxide group is an activating group that directs electrophilic attack to the 4-position.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com This reactivity is particularly pronounced at the 2-, 4-, and 6-positions, which are ortho and para to the electron-withdrawing nitrogen atom. study.comstackexchange.comquimicaorganica.org The attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate (a Meisenheimer-like complex) where the negative charge can be delocalized onto the electronegative nitrogen atom. youtube.comstackexchange.com This delocalization provides a significant driving force for the reaction.

In the case of this compound, the substituent is already at the 2-position, which is one of the activated sites for nucleophilic attack. If a suitable leaving group is present on the pyridine ring, particularly at the 4- or 6-position, it can be readily displaced by a variety of nucleophiles. Common nucleophiles used in these reactions include alkoxides, amines, and thiols.

The Chichibabin reaction is a classic example of nucleophilic aromatic substitution on pyridine, where pyridine itself reacts with sodium amide to form 2-aminopyridine, with the formal loss of a hydride ion. youtube.com This reaction highlights the inherent reactivity of the 2-position towards nucleophiles.

The presence of the N-methoxyimidate group at the 2-position will undoubtedly influence the course of nucleophilic aromatic substitution reactions on the pyridine ring. Its electronic properties (both inductive and resonance effects) will affect the stability of the anionic intermediate and thus the rate and regioselectivity of the reaction.

The table below summarizes the general reactivity of the pyridine ring in this compound systems.

| Reaction Type | Position of Attack | Reactivity | Influencing Factors |

| Electrophilic Aromatic Substitution | 3- and 5-positions | Deactivated | Electron-withdrawing nitrogen, protonation under acidic conditions |

| Nucleophilic Aromatic Substitution | 2-, 4-, and 6-positions | Activated | Electron-withdrawing nitrogen, stabilization of anionic intermediate |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and developing new synthetic methodologies. For this compound and related systems, several mechanistic aspects are of particular interest.

Proton exchange in amides and related compounds can proceed through different mechanisms, with the imidic acid pathway being a significant route. oup.com This mechanism involves the O-protonation of the amide (or imidate) followed by deprotonation to form the imidic acid tautomer. oup.com Subsequent protonation of the imidic acid by a new proton source and loss of the oxygen proton completes the exchange process. oup.com

The imidic acid mechanism is distinct from the N-protonation mechanism, where direct protonation and deprotonation at the nitrogen atom occur. oup.com The operation of the imidic acid pathway can be diagnosed by the observation of general acid catalysis. oup.com This is because the rate of protonation of the imidic acid intermediate can be enhanced by the presence of general acids in the medium, whereas the N-protonation mechanism is typically subject to specific acid catalysis, depending only on the pH of the solution. oup.com

For this compound, the potential for proton exchange at the imidic acid nitrogen is a key feature. The amphoteric nature of imidic acids allows them to act as both proton donors and acceptors, facilitating proton transport. nih.gov The study of proton exchange dynamics in such systems can provide valuable insights into their acid-base properties and their role in proton transfer processes, which are crucial in many chemical and biological systems. nih.gov

N-methoxyimidates are valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions. The reaction pathways of these cyclizations can be complex, often involving multiple steps and the formation of stereocenters. arxiv.org Computational methods, such as those employing neural network potentials, are increasingly being used to explore and anticipate the selectivity of these reaction pathways. arxiv.org

These computational approaches can model the potential energy surface of a reaction, allowing for the identification of intermediates and transition states. arxiv.org This information is crucial for understanding the factors that control the stereospecificity and regioselectivity of the cyclization. For N-methoxyimidate cyclizations, key mechanistic questions include the nature of the bond-forming and bond-breaking events and the role of stereoelectronic effects in determining the final product distribution. arxiv.org

By combining experimental studies with computational modeling, a detailed picture of the reaction mechanism can be developed. This understanding is essential for optimizing reaction conditions and for the rational design of new synthetic routes based on N-methoxyimidate cyclizations.

Mechanistic Role of Metal Centers in Imidate Formation and Reactivity

The reactivity of this compound and related systems is significantly influenced by the presence of metal centers. Transition metals, in particular, can play a crucial role in both the formation of the imidate group and its subsequent reactions through various mechanistic pathways. These pathways often involve the coordination of the metal to one or more heteroatoms within the molecule, leading to activation, stabilization of intermediates, and facilitation of bond-forming or bond-breaking steps.

The mechanistic involvement of metal centers can be broadly categorized into several key roles: Lewis acid catalysis, oxidative addition/reductive elimination cycles, and stabilization of transition states. The specific role and the resulting reaction outcome are highly dependent on the nature of the metal, its oxidation state, the ligands in its coordination sphere, and the reaction conditions.

Lewis Acid Activation

One of the fundamental roles of a metal center in the chemistry of this compound systems is to act as a Lewis acid. The metal ion can coordinate to the nitrogen atom of the pyridine ring, the oxygen atom of the N-methoxy group, or the nitrogen or oxygen atoms of the carboximidic acid moiety. This coordination has profound effects on the electronic properties of the molecule.

Coordination of a metal to the pyridine nitrogen, for example, increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. In the context of imidate formation from a corresponding nitrile precursor, Lewis acid activation of the nitrile nitrogen by a metal center can facilitate the addition of an alcohol, a key step in the Pinner reaction and related transformations.

| Metal Center | Coordinated Atom(s) | Effect on Reactivity | Plausible Reaction Type |

| Zn(II) | Pyridine-N, Imidate-N | Increases electrophilicity of the imidate carbon | Nucleophilic attack on the imidate |

| Cu(II) | Pyridine-N, Imidate-O | Facilitates C-H activation at the pyridine ring | Cross-coupling reactions |

| Pd(II) | Pyridine-N, subsequent C-H activation | Directs C-H functionalization | Arylation, alkenylation |

| Rh(III) | Imidate-N and O (chelation) | Stabilizes intermediate for cyclization | Annulation reactions |

This table presents plausible coordination modes and their effects on the reactivity of this compound systems based on known principles of coordination chemistry.

Metal-Catalyzed C-H Functionalization

The pyridine N-oxide moiety, structurally related to the N-methoxypyridine group, is known to direct C-H activation at the C2 position of the pyridine ring in the presence of transition metal catalysts such as palladium, rhodium, and iridium. nih.gov A similar directing group effect can be anticipated for the N-methoxy group in this compound.

The mechanism for such a transformation typically involves the following steps:

Coordination: The metal center initially coordinates to the pyridine nitrogen.

C-H Activation: The metal center then participates in the cleavage of the C-H bond at the C2 position, often forming a cyclometalated intermediate. This step is frequently the rate-determining step.

Functionalization: The resulting metallacycle can then react with a variety of coupling partners (e.g., aryl halides, alkenes, alkynes) through processes like oxidative addition and reductive elimination.

Catalyst Regeneration: The final step involves the release of the functionalized product and regeneration of the active catalyst.

A plausible catalytic cycle for the palladium-catalyzed arylation of a related pyridine N-oxide is depicted below, which can be extrapolated to N-methoxypyridine systems.

| Step | Description | Key Intermediates |

| 1 | Coordination of Pd(0) to the pyridine derivative | Pd(0)-substrate complex |

| 2 | Oxidative addition of an aryl halide | Aryl-Pd(II)-halide complex |

| 3 | C-H activation/metalation | Palladacycle intermediate |

| 4 | Reductive elimination | C-C bond formation, product release |

| 5 | Catalyst regeneration | Pd(0) species |

This table outlines a generalized mechanistic pathway for palladium-catalyzed C-H functionalization relevant to this compound systems.

Role in Imidate Reactivity

Metal centers can also directly influence the reactivity of the carboximidic acid group. Coordination to the imidate nitrogen or oxygen can alter the nucleophilicity and electrophilicity of this functional group. For instance, coordination to the nitrogen atom can make the imidate carbon more electrophilic and susceptible to attack by nucleophiles.

Furthermore, metal complexes of amidines, which are structurally similar to carboximidic acids, are known to undergo intramolecular C-H amination to form benzimidazoles, a reaction catalyzed by copper(II) acetate. acs.org A similar metal-catalyzed cyclization could be envisioned for derivatives of this compound, where the metal center facilitates the formation of a new C-N bond.

Structural Characterization and Analysis of N Methoxypyridine 2 Carboximidic Acid Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The structural characterization of N-methoxypyridine-2-carboximidic acid and its derivatives relies on a combination of advanced spectroscopic techniques. These methods provide detailed insights into the molecular framework, functional groups, and spatial arrangement of atoms, which are crucial for understanding the chemical behavior of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of this compound derivatives in solution. nih.govipb.pt Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to obtain a comprehensive understanding of their molecular structure. rsc.org

In the ¹H NMR spectrum of a typical this compound derivative, the protons of the pyridine (B92270) ring appear in the aromatic region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the position of substituents on the ring. The methoxy (B1213986) group protons (-OCH₃) typically resonate as a sharp singlet in the upfield region, around δ 3.5-4.0 ppm. researchgate.net The imidic acid proton (-OH) and the proton on the imine nitrogen (-NH), if present in the tautomeric form, would likely appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon atom of the C=N bond in the imidoyl group is expected to resonate in the range of δ 140-160 ppm. The pyridine ring carbons typically appear between δ 120 and 150 ppm, while the methoxy carbon is found further upfield, around δ 50-60 ppm. nih.gov

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine-H | 7.0 - 8.5 | 120 - 150 |

| Methoxy (-OCH₃) | 3.5 - 4.0 | 50 - 60 |

| Imidic Acid (-OH) | Variable (Broad) | - |

| Imine (=NH) | Variable (Broad) | - |

| Imidoyl Carbon (C=N) | - | 140 - 160 |

Note: Chemical shifts are approximate and can vary based on substituents and solvent.

Infrared (IR) and Mass Spectrometry for Functional Group Identification and Molecular Weight Determination

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and its derivatives. The IR spectrum provides characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. A key feature in the IR spectrum would be the C=N stretching vibration of the imidic acid group, which is expected to appear in the range of 1620-1680 cm⁻¹. The O-H stretch of the imidic acid hydroxyl group would likely be observed as a broad band in the region of 3200-3600 cm⁻¹, potentially overlapping with the N-H stretching vibration if the amide tautomer is present. mdpi.com The C-O stretching of the methoxy group would give rise to a strong absorption band around 1250 cm⁻¹. researchgate.net The characteristic vibrations of the pyridine ring are typically observed in the 1400-1600 cm⁻¹ region. researchgate.net

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of these compounds. In electrospray ionization (ESI) mass spectrometry, pyridine-containing molecules often show a prominent protonated molecule [M+H]⁺. nih.govresearchgate.net The fragmentation pattern observed in the mass spectrum can provide valuable structural information. A common fragmentation pathway for pyridine derivatives involves the cleavage of the C-Y bond (where Y is the substituent), leading to the formation of an acylium ion (R-CO⁺) or a related stable cation, which often appears as a base peak. libretexts.org For this compound, fragmentation could involve the loss of the methoxy group or cleavage of the imidic acid moiety. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the molecular formula.

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Imidic Acid O-H | Stretching | 3200 - 3600 (Broad) |

| Imine C=N | Stretching | 1620 - 1680 |

| Pyridine Ring | C=C and C=N Stretching | 1400 - 1600 |

| Methoxy C-O | Stretching | ~1250 |

X-ray Crystallographic Studies of Pyridine Carboximidate Complexes and Derivatives

X-ray crystallography provides definitive information about the solid-state structure of molecules, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself may not be widely reported, analysis of related pyridine carboxamide and dicarboxamide derivatives offers significant insights into the likely structural features. rsc.orgmdpi.com

In the crystal structures of related pyridine dicarboxamides, the molecules often exhibit a high degree of planarity, with the carboxamide groups being nearly coplanar with the central pyridine ring. mdpi.com However, some derivatives show conformational differences with semi-skew or skew arrangements of the carboxamide groups relative to the pyridine ring. mdpi.com The crystal packing is typically stabilized by a network of intermolecular hydrogen bonds, often involving the amide N-H donors and carbonyl oxygen or pyridine nitrogen acceptors. nih.govmdpi.com π-stacking interactions between the pyridine rings of adjacent molecules also play a crucial role in stabilizing the crystal lattice. mdpi.com

For metal complexes of pyridine carboximidates, X-ray crystallography reveals the coordination geometry around the metal center. The pyridine nitrogen and the deprotonated imidic acid nitrogen or oxygen can act as coordination sites, forming chelate rings with the metal ion. rsc.orgresearchgate.net The resulting complexes can exhibit various geometries, from mononuclear to polynuclear structures, depending on the ligand and the metal ion. rsc.org

Table 3: Selected Crystallographic Data for a Representative Pyridine Dicarboxamide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305 |

| b (Å) | 13.0346 |

| c (Å) | 17.2042 |

| β (°) | 91.871 |

| Z | 4 |

Data is for 5-methoxy-1H-indole-2-carboxylic acid, a related heterocyclic carboxylic acid, to illustrate typical crystallographic parameters. mdpi.com

Conformational Analysis and Stereochemical Investigations of Imidic Acid Tautomers

This compound can exist in equilibrium with its amide tautomer, N-methoxy-pyridine-2-carboxamide. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. nih.govwikipedia.org Imidic acids are generally considered to be less stable than their corresponding amide tautomers, with the amide form being favored energetically. thieme-connect.de

The conformational preferences of these tautomers are of significant interest. For the imidic acid form, rotation around the C-N and C-O single bonds can lead to different conformers. The stereochemistry around the C=N double bond can be either E or Z. Computational methods, such as Density Functional Theory (DFT), can be used to predict the relative stabilities of these different conformers and tautomers. nih.govnih.gov

Experimental investigation of these conformational and tautomeric equilibria can be carried out using NMR spectroscopy. nih.gov The presence of distinct sets of signals in the NMR spectrum can indicate the coexistence of multiple species in solution. The relative integrals of these signals can be used to determine the population of each conformer or tautomer. For instance, in sterically hindered (imino)pyridine systems, different isomers have been identified and their interconversion studied using 2D-EXSY NMR spectroscopy. rsc.org The study of imidic acid tautomerism in related heterocyclic systems has shown that proton migration can occur, and the stability of the resulting tautomers can be influenced by intramolecular hydrogen bonding. nih.gov

Computational and Theoretical Studies on N Methoxypyridine 2 Carboximidic Acid Systems

Quantum Chemical Calculations of Tautomeric Stabilities and Energetics

Tautomerism is a key phenomenon for molecules like N-methoxypyridine-2-carboximidic acid, which can exist in different isomeric forms through proton transfer. Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to determine the relative stabilities of these tautomers scispace.comdntb.gov.uaresearchgate.net. For this compound, several tautomeric forms can be postulated, including the imidoyl acid form and its corresponding amide and enol tautomers.

Computational studies on similar pyridine (B92270) derivatives have shown that the relative energies of tautomers are influenced by factors such as intramolecular hydrogen bonding, solvent effects, and the electronic nature of substituents mdpi.comrsc.org. In the gas phase, tautomers that allow for the formation of stable intramolecular hydrogen bonds are often favored. However, in solution, the polarity of the solvent can significantly alter the tautomeric equilibrium by preferentially stabilizing more polar tautomers nih.gov.

Table 1: Postulated Tautomers of this compound and Factors Influencing Their Stability

| Tautomeric Form | Key Structural Features | Factors Favoring Stability |

| Imidoyl Acid | C=N double bond, O-H group | Conjugation with the pyridine ring |

| Amide | C=O double bond, N-H group | Stronger C=O bond, potential for intermolecular hydrogen bonding |

| Enol-Imine | C=C double bond, O-H and N-H groups | Extended conjugation, potential for intramolecular hydrogen bonding |

Note: The relative stabilities of these tautomers would require specific quantum chemical calculations.

Molecular Orbital Analysis and Electronic Structure Investigations

Molecular orbital (MO) theory provides a detailed picture of the electronic structure of a molecule, including the distribution of electrons and the energies of the frontier molecular orbitals (HOMO and LUMO). For this compound, MO analysis can predict its reactivity towards electrophiles and nucleophiles and shed light on its electronic properties niscpr.res.innih.gov.

The electronic nature of the pyridine ring is significantly influenced by the N-methoxy group. Studies on substituted pyridine N-oxides, which share some electronic similarities, indicate that substituents can modulate the electron density on the ring and the energy of the frontier orbitals niscpr.res.inresearchgate.net. The methoxy (B1213986) group, being an electron-donating group, is expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack.

The HOMO of this compound is likely to be localized on the pyridine ring and the oxygen atom of the methoxy group, while the LUMO is expected to be distributed over the carboximidic acid moiety and the pyridine ring. The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and kinetic stability of the molecule niscpr.res.in. A smaller HOMO-LUMO gap generally implies higher reactivity nih.govnih.gov.

Table 2: Predicted General Electronic Properties of this compound Based on Analogous Systems

| Property | Predicted Characteristic | Influence of Structural Moieties |

| HOMO Energy | Relatively high | Raised by the electron-donating methoxy group and the pyridine ring's π-system. |

| LUMO Energy | Relatively low | Lowered by the electron-withdrawing carboximidic acid group and the pyridine nitrogen. |

| HOMO-LUMO Gap | Moderate | Reflects a balance between the electron-donating and electron-withdrawing groups. |

| Electron Density | Highest on the oxygen and nitrogen atoms and certain positions of the pyridine ring. | Influenced by the electronegativity of heteroatoms and resonance effects. |

Note: The precise energies and distributions of the molecular orbitals would need to be determined through specific computational calculations.

Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a valuable tool for elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation barriers. For this compound, this approach can be used to study various potential reactions, such as its formation from precursors or its subsequent transformations.

One relevant area of investigation is the reactivity of the imidoyl moiety, which is structurally related to imidoyl chlorides. Computational studies on the nucleophilic substitution reactions of imidoyl chlorides have provided insights into their reaction mechanisms, which can proceed through different pathways depending on the nature of the nucleophile and the substrate tandfonline.comscispace.comnih.gov. The presence of the N-methoxy group on the pyridine ring would be expected to influence the reactivity of the imidoyl carbon.

Furthermore, computational analysis can be used to explore rearrangements and cyclization reactions. For instance, theoretical calculations have been used to study the rearrangement of imidoyl cyanates and isothiocyanates, revealing the energetic profiles of these transformations acs.org. Similar methodologies could be applied to understand the potential intramolecular reactions of this compound. The identification of transition state structures and the calculation of their energies are crucial for predicting the feasibility and kinetics of such reactions.

Modeling of Intermolecular Interactions, including Hydrogen Bonding and π-π Stacking in Solid and Solution Phases

Intermolecular interactions play a critical role in determining the physical properties and supramolecular chemistry of organic compounds in both the solid and solution phases. For this compound, hydrogen bonding and π-π stacking are expected to be the most significant non-covalent interactions mdpi.comarxiv.orgaps.orgnih.gov.

The carboximidic acid group contains both hydrogen bond donors (O-H) and acceptors (N and O atoms), making it capable of forming strong and directional hydrogen bonds. These interactions can lead to the formation of dimers or extended networks in the solid state. Computational modeling can predict the geometry and strength of these hydrogen bonds rsc.orgrsc.orgnih.gov.

The pyridine ring in this compound allows for π-π stacking interactions. These interactions, driven by a combination of electrostatic and dispersion forces, are important in the packing of aromatic molecules in crystals and can also influence their behavior in solution nih.govmdpi.com. Computational studies on related pyridine derivatives have demonstrated the importance of both hydrogen bonding and π-π stacking in their crystal engineering nih.gov. The interplay between these interactions will ultimately dictate the supramolecular assembly of this compound.

Table 3: Potential Intermolecular Interactions in this compound Systems

| Interaction Type | Participating Moieties | Expected Significance | Phase |

| Hydrogen Bonding | Carboximidic acid (O-H, C=N), Pyridine N, Methoxy O | High | Solid and Solution |

| π-π Stacking | Pyridine rings | Moderate to High | Solid and Concentrated Solutions |

| Dipole-Dipole | Polar functional groups (C=N, O-CH3, C-O) | Moderate | Solid and Solution |

| van der Waals | Entire molecule | High (cumulative effect) | Solid and Solution |

Applications in Advanced Organic Synthesis and Catalysis

N-Methoxypyridine-2-carboximidic Acid as a Ligand in Coordination Chemistry

The unique structural features of this compound, combining a pyridine (B92270) ring, an imidate group, and a methoxy (B1213986) functionality, make it an attractive ligand for the coordination of a wide range of metal ions. The nitrogen atom of the pyridine ring and the nitrogen or oxygen atom of the carboximidate group can act as donor atoms, allowing for various coordination modes.

The synthesis of metal complexes involving pyridine carboximidate ligands, such as those derived from this compound, typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, complexes of copper, cobalt, nickel, and manganese have been synthesized by reacting 5-amino-2-cyanopyridine with the corresponding metal chlorides in anhydrous ethanol, leading to the in situ formation of the 5-amino-2-ethylpyridine-2-carboximidate ligand coordinated to the metal center ias.ac.in.

Table 1: Spectroscopic and Analytical Techniques for Characterization of Metal Complexes

| Technique | Information Obtained |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N) in the complex. |

| Infrared (IR) Spectroscopy | Identifies the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of functional groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the chemical environment of the ligand's protons and carbons upon complexation. |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms in the crystal, including bond lengths, bond angles, and coordination geometry. |

Pyridine carboximidate ligands can exhibit various coordination modes, acting as bidentate or tridentate chelating agents. The coordination typically involves the pyridine nitrogen and one of the heteroatoms of the carboximidate group. The resulting metal complexes can adopt a range of geometries depending on the metal ion, its oxidation state, and the stoichiometry of the ligands. Common geometries include octahedral, square planar, and tetrahedral.

For example, in a series of copper, cobalt, nickel, and manganese complexes with a 5-amino-2-ethylpyridine-2-carboximidate ligand, X-ray diffraction studies revealed different coordination environments. The copper complex, [NH2EtPyCuCl2(CH3OH)]·H2O, showed a coordinated methanol (B129727) molecule, while the cobalt complex, (NH2EtPyHCl)3Co3·3H2O, featured three protonated ligands. The nickel and manganese complexes, (NH2EtPy)2(H2O)Ni and (NH2EtPy)2(H2O)Mn respectively, contained two coordinated carboximidate ligands and a water molecule ias.ac.in. The specific coordination mode and geometry are critical in determining the catalytic activity of the complex.

Catalytic Applications of this compound Derived Complexes

The metal complexes derived from this compound and related ligands have shown significant potential as catalysts in various organic transformations. The electronic and steric properties of the ligand, which can be tuned by modifying the substituents on the pyridine ring or the imidate group, play a crucial role in the catalytic performance of the resulting complexes.

Henry Reaction: The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. Metal complexes of pyridine carboximidate ligands have been successfully employed as catalysts for this transformation. In a study, copper(II), cobalt(II), nickel(II), and manganese(II) complexes of 5-amino-2-ethylpyridine-2-carboximidate were evaluated as catalysts for the Henry reaction between various aldehydes and nitromethane. These complexes demonstrated good catalytic activity, affording the corresponding nitroalcohols in yields ranging from 69% to 87% ias.ac.in. The reactions were typically carried out in methanol at room temperature with catalyst loadings of 10-15 mol% ias.ac.in.

Table 2: Catalytic Activity of Metal Complexes in the Henry Reaction

| Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) |

| [NH2EtPyCuCl2(CH3OH)]·H2O | 10 | 24 | 74 |

| (NH2EtPyHCl)3Co3·3H2O | 10 | 24 | 68 |

| (NH2EtPy)2(H2O)Ni | 10 | 24 | 78 |

| (NH2EtPy)2(H2O)Mn | 10 | 24 | 42 |

| No Catalyst | - | 24 | 26 |

| Data sourced from Luo et al. (2016) ias.ac.in. |

C-Carbamoylation: C-carbamoylation involves the introduction of a carbamoyl group onto a carbon atom. While direct examples of this compound derived complexes in C-carbamoylation are not extensively reported, related pyridine-based catalytic systems have been explored for C-H functionalization and carbamoylation reactions. For instance, silver-catalyzed selective carbamoylation of pyridines with formamides has been demonstrated researchgate.net. This suggests that metal complexes of this compound could potentially catalyze similar transformations, where the ligand framework can influence the regioselectivity and efficiency of the C-H activation and subsequent carbamoylation step.

The development of chiral ligands is paramount for achieving enantioselectivity in catalysis. The this compound scaffold can be readily modified to incorporate chiral centers, for example, by using chiral amines or alcohols in the synthesis of the imidate. The resulting chiral ligands can then be used to prepare chiral metal complexes capable of catalyzing asymmetric reactions. The design of chiral pyridine-derived ligands has been a successful strategy in various enantioselective transformations, including C-H borylation and allylic alkylations acs.orgresearchgate.net. The rigid backbone of the pyridine ring can provide a well-defined chiral environment around the metal center, enabling effective stereocontrol.

Regioselectivity, the control of which position on a molecule reacts, is another critical aspect of catalysis. In the context of pyridine functionalization, directing groups are often employed to achieve regioselective C-H activation. The this compound ligand itself can act as a directing group, guiding the catalytic functionalization to a specific position on a substrate or on the pyridine ring itself. The coordination of the ligand to the metal center can orient the substrate in a way that favors reaction at a particular site.

Understanding the mechanism of a catalytic reaction is essential for optimizing reaction conditions and designing more efficient catalysts. For catalytic cycles involving metal complexes of pyridine-based ligands, the mechanism often involves several key steps:

Substrate Coordination: The reactant molecules coordinate to the metal center of the catalyst.

Activation: The coordinated substrates are activated, for example, through deprotonation (in the case of the Henry reaction) or C-H bond activation. The ligand plays a crucial role in modulating the electronic properties of the metal center to facilitate this step.

Bond Formation: The key bond-forming step occurs, leading to the formation of the product.

Product Release: The product dissociates from the metal center, regenerating the active catalyst for the next cycle.

Mechanistic studies of related systems, such as the pyridine(diimine) iron-catalyzed C-H borylation, have identified key intermediates and catalyst deactivation pathways nih.gov. For the Henry reaction catalyzed by pyridine carboximidate complexes, the mechanism likely involves the coordination of both the aldehyde and the deprotonated nitroalkane to the metal center, followed by the nucleophilic attack of the nitronate anion on the carbonyl carbon. The ligand framework helps to organize the reactants in the coordination sphere of the metal, facilitating the stereoselective formation of the product in the case of a chiral catalyst.

This compound as an Intermediate in the Synthesis of Complex Organic Molecules

This compound and its related derivatives are versatile intermediates in the field of organic synthesis. While the parent acid may be a transient species, its conceptual framework is pivotal in understanding the reactivity of related, more stable precursors like pyridine-2-carboxamides. These precursors are instrumental in the construction of a wide array of complex organic molecules, owing to the strategic placement of reactive functional groups on the pyridine scaffold. The pyridine ring itself is a key structural motif in numerous biologically active compounds and functional materials. The functionalization at the 2-position with a carboximidic acid moiety, or its precursors, provides a reactive handle for a variety of chemical transformations, leading to the formation of novel heterocyclic systems and multifunctional organic compounds.

Precursors for Novel Heterocyclic Systems

Pyridine-2-carboxamide derivatives serve as foundational starting materials for the synthesis of a diverse range of novel heterocyclic systems. These reactions often proceed through intermediates structurally related to this compound, which then undergo intramolecular cyclization or intermolecular reactions to form fused ring systems.

One prominent application is in the synthesis of fused pyridine derivatives. For instance, a series of novel furo[2,3-b]pyridine-2-carboxamides and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones have been prepared starting from pyridin-2(1H)-one. nih.gov The synthetic pathway involves selective O-alkylation, cyclization, and subsequent reactions with various amines and orthoesters. nih.gov Similarly, pyridine-2,6-dicarboxamides, which contain two such functional groups, can be synthesized through the condensation of pyridine-2,6-dicarboxylic acid chlorides with appropriate aromatic amines. mdpi.com These dicarboxamides are precursors to various heterocyclic structures. mdpi.com

The versatility of pyridine carboxamide derivatives extends to the synthesis of other heterocyclic cores. For example, compounds containing a 1,2,4-thiadiazole core can be synthesized via the cyclization of an amidine with an isothiocyanate, where the amidine can be derived from a pyridine nitrile, a precursor to the carboximidic acid moiety. Furthermore, 1,3,4-thiadiazole and 1,3,4-oxadiazole systems can be prepared from a thiosemicarbazide intermediate, which is formed by reacting an isothiocyanate with a pyridine-2-carboxylic acid hydrazide. acs.org The synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives has also been achieved through the cyclization of 2-aminopyridin-3-ol with bromopyruvic acid. researchgate.net

The following table summarizes some of the novel heterocyclic systems synthesized from pyridine-2-carboxamide and related precursors.

| Precursor | Reagents and Conditions | Resulting Heterocyclic System | Reference |

| Pyridin-2(1H)-one | α-bromoethylester, various amines, triethyl orthoformate/orthoacetate | Furo[2,3-b]pyridine-2-carboxamides, Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones | nih.gov |

| Pyridine-2,6-dicarbonyl dichloride | Aromatic amines | Symmetrical Pyridine-2,6-dicarboxamides | mdpi.com |

| Pyridine nitrile / Pyridine-2-carboxylic acid hydrazide | Isothiocyanates, dehydrating/desulfurizing agents | 1,2,4-Thiadiazoles, 1,3,4-Thiadiazoles, 1,3,4-Oxadiazoles | acs.org |

| 2-Aminopyridin-3-ol | Bromopyruvic acid | Imidazo[1,2-a]pyridine-2-carboxylic acid | researchgate.net |

Building Blocks for Multifunctional Organic Compounds

The strategic functionalization of the pyridine ring at the 2-position with a carboximidic acid moiety or its derivatives provides a powerful tool for the construction of multifunctional organic compounds with a wide range of applications, particularly in medicinal chemistry and materials science.

Derivatives of pyridine-2,6-dicarboxamide have been investigated for their potential as antimicrobial agents. mdpi.comnih.gov A series of chiral linear and macrocyclic bridged pyridines have been prepared from pyridine-2,6-dicarbonyl dichloride, showing significant antimicrobial activities against both bacteria and fungi. nih.govmdpi.com The synthesis involves coupling with amino acid esters, followed by hydrazinolysis and subsequent condensation with various aldehydes and ketones to yield Schiff bases. nih.gov The presence of the pyridine and amide moieties is considered essential for their biological activity. mdpi.com

In addition to antimicrobial properties, pyridine carboxamide derivatives have been explored for other biological activities. Novel pyridine carboxamides bearing a diarylamine scaffold have been designed and synthesized as potential succinate dehydrogenase inhibitors with antifungal activity. nih.gov Furthermore, some pyridine-fused heterocycles have demonstrated anticancer activity against various human cancer cell lines. nih.gov The incorporation of other heterocyclic rings fused to the pyridine nucleus often enhances its bioactivity. nih.gov

Beyond medicinal applications, N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems are valuable intermediates for creating molecular building blocks in supramolecular chemistry. nih.gov These molecules can self-assemble into larger super-architectures through hydrogen bonding. nih.gov The ability to introduce different functional groups onto the pyridine rings allows for the fine-tuning of the electronic and steric properties of these building blocks. mdpi.com

The table below details examples of multifunctional organic compounds synthesized from pyridine-2-carboxamide precursors.

| Precursor Derivative | Synthetic Modification | Application/Function | Reference |

| Pyridine-2,6-dicarbonyl dichloride | Coupling with D-alanyl methyl ester, hydrazinolysis, reaction with aldehydes/ketones | Antimicrobial agents | nih.govmdpi.com |

| Pyridine-2,6-dicarbonyl dichloride | Coupling with L-alanine methyl ester, hydrazinolysis, condensation with aldehydes | Antimicrobial agents (Schiff's bases) | nih.gov |

| Pyridine carboxylic acid | Condensation with diarylamine intermediates | Antifungal agents (Succinate dehydrogenase inhibitors) | nih.gov |

| Pyridin-2(1H)-one derivatives | Cyclization and further functionalization | Anticancer agents | nih.gov |

| N-(Pyridine-2-carbonyl)pyridine-2-carboxamide | Self-assembly | Building blocks for supramolecular chemistry | nih.gov |

Future Directions and Emerging Research Areas

Development of Green and Sustainable Synthetic Methodologies for N-Methoxypyridine-2-carboximidic Acid

The imperative for environmentally benign chemical processes is driving a paradigm shift in synthetic chemistry. Future research concerning this compound will undoubtedly prioritize the development of green and sustainable synthetic routes, moving away from hazardous reagents and energy-intensive conditions.

Key research thrusts are expected to include:

Biocatalysis and Enzymatic Routes: Leveraging enzymes for the synthesis of pyridine (B92270) derivatives is a promising green alternative. For instance, the enzymatic oxidation of catechols to produce pyridine-2-carboxylic acid precursors has been demonstrated. wur.nl Future work could explore engineered enzymes or microorganisms to catalyze the specific formation of the N-methoxy and carboximidic acid functionalities from bio-based feedstocks like lignin (B12514952) or glucose derivatives. wur.nl

Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for accelerating reaction rates, often under solvent-free conditions. nih.gov The development of microwave-assisted protocols for the synthesis of this compound could drastically reduce reaction times and energy consumption compared to conventional heating methods. nih.govbhu.ac.in

Use of Eco-Friendly Catalysts: Research into heterogeneous, reusable, and non-toxic catalysts is crucial. Materials like activated fly ash have been successfully used as efficient, eco-friendly catalysts for synthesizing other pyridine derivatives. bhu.ac.in The exploration of such catalysts for the specific synthesis of the target compound could offer significant advantages in terms of waste reduction and catalyst recyclability.

Solvent-Free and Aqueous Systems: The development of synthetic methods that operate in water or without a solvent is a cornerstone of green chemistry. rsc.org Future methodologies will likely focus on adapting reactions, such as the key bond-forming steps, to proceed efficiently in these environmentally friendly media, minimizing the reliance on volatile organic compounds.

| Methodology | Potential Advantages | Key Research Challenge | Relevant Precedent |

|---|---|---|---|

| Enzymatic Synthesis | High selectivity, mild conditions, use of renewable feedstocks. | Enzyme discovery and engineering for specific transformations. | Synthesis of pyridine-2-carboxylic acid from catechol using enzymes. wur.nl |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, reduced energy use. | Optimizing conditions for thermal stability and selectivity. | Solvent-free synthesis of pyridine glycosides. nih.gov |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification, reduced waste. | Designing a robust catalyst with high activity and selectivity. | Use of activated fly ash for imidazo[1,2-a]pyridine (B132010) synthesis. bhu.ac.in |

| Solvent-Free Reactions | Elimination of solvent waste, simplified workup, potential for process intensification. | Ensuring sufficient reactant mobility and managing reaction exotherms. | Solvent- and halide-free C–H functionalization of pyridine N-oxides. rsc.org |

Exploration of Novel Reactivity Patterns and Selectivities

The unique combination of a pyridine ring, an N-methoxy group, and a carboximidic acid moiety in this compound suggests a rich and underexplored reactivity profile. Future research will focus on harnessing these structural features to achieve novel chemical transformations and control reaction selectivity.

C-H Functionalization: Direct C-H functionalization is a powerful strategy for molecular synthesis that avoids the need for pre-functionalized starting materials. rsc.orgnih.gov The electronic properties of the N-methoxy pyridine ring could be exploited to direct selective C-H activation at various positions on the pyridine core, overriding intrinsic reactivity patterns. For example, while pyridine C-H alkenylation often favors the C2/C4 positions, novel catalytic systems could be designed to achieve unprecedented C3 or C5 selectivity. nih.gov

N-O Bond Chemistry: The N-O bond in N-methoxy pyridinium (B92312) compounds is susceptible to fragmentation upon one-electron reduction. researchgate.net This characteristic opens avenues for developing novel radical-based reactions or electron-transfer-initiated chemical processes, leading to unique bond formations that are not accessible through traditional ionic pathways.

Imidoyl Group Transformations: The carboximidic acid group itself is a versatile functional handle. Future studies could explore its participation in cycloaddition reactions, rearrangements, and as a precursor for synthesizing other heterocyclic systems or complex amide derivatives.

Regioselective Reactions: The interplay between the electron-donating N-methoxy group and the electron-withdrawing carboximidic acid group can be harnessed to control the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions on the pyridine ring. ntu.edu.sg For instance, the amination of methoxypyridines has been shown to proceed with high regioselectivity, a principle that could be extended and refined for the target molecule. ntu.edu.sg

Design of Advanced Catalytic Systems utilizing this compound Derivatives

Pyridine-based molecules, including pyridine N-oxides and pyridine carboxylic acids, are widely used as ligands in transition metal catalysis and as organocatalysts. organic-chemistry.orgresearchgate.net Derivatives of this compound represent a new, unexplored class of potential catalysts and ligands with unique properties.

Novel Ligand Design: The this compound scaffold can act as a bidentate or even tridentate ligand, coordinating to metal centers through the pyridine nitrogen, the imidoyl nitrogen, and the carboxylic oxygen. The steric and electronic properties of this ligand could be fine-tuned by modifying substituents on the pyridine ring, offering precise control over the activity and selectivity of metal catalysts in reactions such as cross-coupling, asymmetric synthesis, and oxidation. nih.govnih.gov

Organocatalysis: Chiral pyridine N-oxides have emerged as powerful organocatalysts for asymmetric reactions, such as the allylation of aldehydes. organic-chemistry.org By introducing chirality into the this compound structure, new classes of highly efficient and enantioselective organocatalysts could be developed. The methoxy (B1213986) group is known to enhance reactivity and enantioselectivity in some pyridine N-oxide catalysts by increasing electron density. organic-chemistry.org

Heterogenized Catalysts: For improved sustainability and industrial applicability, derivatives of this compound could be immobilized on solid supports. Supported Ionic Liquid Phase (SILP) catalysts, for example, have been used to heterogenize palladium catalysts for the aminocarbonylation of iodo-substituted imidazo[1,2-a]pyridines, demonstrating the potential for creating recyclable catalytic systems. nih.gov

| Catalyst Type | Potential Role of the Moiety | Target Reactions | Rationale/Precedent |

|---|---|---|---|

| Transition Metal Ligand | Bidentate (N,N' or N,O) chelation to stabilize active metal centers. | Cross-coupling, C-H activation, asymmetric catalysis. | Pyridine-2-carboxylic acid and its derivatives are effective chelating agents and catalysts in various transformations. nih.gov |

| Organocatalyst | Lewis base activation of electrophiles through the N-oxide-like functionality. | Asymmetric allylation, acylation, silylation. | Chiral pyridine N-oxides like METHOX catalyze asymmetric allylations with high enantioselectivity. organic-chemistry.org |

| Heterogenized Catalyst | Immobilized on a solid support for recyclability and ease of use. | Continuous flow reactions, large-scale synthesis. | Palladium immobilized on a supported ionic liquid phase with pyridinium ions used for aminocarbonylation. nih.gov |

Integration of Theoretical Predictions with Experimental Validation for Deeper Understanding

The synergy between computational chemistry and experimental work is essential for accelerating discovery. Theoretical modeling can provide deep insights into the structure, properties, and reactivity of this compound, guiding experimental efforts and rationalizing observed outcomes.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the optimized molecular geometry, vibrational frequencies (FT-IR, Raman), and electronic properties. bohrium.comresearchgate.net Such calculations can help elucidate the stability of different conformers and the nature of intramolecular hydrogen bonding.

Reaction Mechanism Elucidation: Computational modeling can map out potential energy surfaces for proposed reactions, identifying transition states and intermediates. This allows for a detailed understanding of reaction mechanisms, explaining observed selectivity and predicting the feasibility of novel transformations. mdpi.com

Predicting Spectroscopic and Physicochemical Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, UV-Vis spectra) that can be compared with experimental results for structural confirmation. researchgate.net Furthermore, important physicochemical properties like acid dissociation constants (pKa) can be estimated, providing crucial information for designing catalytic systems or understanding biological interactions. mdpi.com

Rational Catalyst Design: By modeling the interaction of this compound derivatives with metal centers or substrates, computational chemistry can guide the rational design of new catalysts. orgchemres.org Hirshfeld surface analysis and other computational tools can be used to understand and predict intermolecular interactions that are critical for catalyst performance and crystal engineering. orgchemres.org This in silico screening approach can prioritize the most promising candidate structures for experimental synthesis and testing, saving significant time and resources.

Q & A

Q. What laboratory synthesis methods are commonly employed for N-methoxypyridine-2-carboximidic acid?

The compound is typically synthesized via oxidation of methoxypyridine precursors. For example, 5-methoxypyridine-2-carboxylic acid was prepared by oxidizing 5-methoxy-2-methylpyridine with potassium permanganate (KMnO₄) under controlled conditions (90–95°C, pH 4 post-reaction) . This method yielded 47% product, highlighting the need for precise temperature and stoichiometric control. Researchers should adapt similar protocols for this compound, substituting precursors as needed.

Q. Which analytical techniques are critical for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis are essential. For related methoxypyridine derivatives, NMR data (e.g., δ 3.85 ppm for OCH₃ groups) and elemental composition (e.g., C: 54.92%, H: 4.57%, N: 9.15%) were used to verify purity and structure . Researchers should combine these techniques with High-Performance Liquid Chromatography (HPLC) for assessing purity thresholds (>95% as per industrial standards) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound synthesis?

Optimization involves adjusting oxidant concentration, reaction time, and temperature. In a study on 6-methoxypyridine-2-carboxylic acid, extending reflux time to 6 hours and using sodium methoxide improved yields to 84% . Researchers should systematically vary parameters (e.g., KMnO₄ molar ratios, pH during acidification) and monitor outcomes via real-time spectroscopy or intermediate sampling.

Q. What role do pKa perturbations play when using this compound as a structural mimic in nucleic acid studies?

The methoxy group can alter electronic properties, affecting base-pairing interactions in DNA/RNA analogs. For instance, 2-methoxypyridine derivatives exhibit pKa shifts in helical contexts, potentially destabilizing Watson-Crick pairing . Researchers must empirically validate hybridization efficiency using thermal denaturation assays and circular dichroism to account for such perturbations .

Q. How should researchers resolve discrepancies in reported physicochemical data (e.g., melting points, spectral signatures) for methoxypyridine derivatives?

Contradictions may arise from impurities or methodological differences. For example, 5-methoxypyridine-2-carboxylic acid had a reported mp of 167°C, while 6-methoxy analogs showed mp 129–130°C . To address discrepancies:

- Reproduce synthesis and purification protocols (e.g., copper salt isolation for crystallization).

- Cross-validate with multiple techniques (e.g., differential scanning calorimetry for mp, tandem MS/NMR for structure).

- Compare results against high-purity commercial standards (>97% by HLC) .

Methodological Considerations

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

- Standardization : Adopt documented oxidation protocols (e.g., KMnO₄ in aqueous media) .

- Purification : Use recrystallization or column chromatography to isolate isomers (e.g., 2- vs. 4-methoxy positional variants).

- Quality Control : Implement batch-wise elemental analysis (C/H/N) and chromatographic purity checks .

Q. How can computational modeling aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations can predict electron density distribution, guiding functionalization at specific positions (e.g., carboximidic acid group). Pair computational insights with experimental validation via kinetic studies or isotopic labeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.